

Novolactone: A Fungal Metabolite Allosterically Targeting Hsp70 Chaperones

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Compound of Interest

Compound Name: Novolactone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Novolactone is a natural product of fungal origin that has been identified as a potent and selective allosteric inhibitor of the 70 kDa heat shock proteins (Hsp70).[1] Discovered through a sophisticated yeast chemogenomic profiling screen by researchers at Novartis, this small molecule presents a unique mechanism of action by covalently modifying a highly conserved residue at the interface of the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70. This covalent adduction disrupts the allosteric communication between the two domains, effectively locking the chaperone in a state that is unable to release its client proteins, ultimately leading to their degradation.[1] Notably, **novolactone** has been shown to induce the degradation of key oncogenic proteins, including HER2 and EGFR, highlighting its potential as a valuable tool for cancer research and therapeutic development.[2] This technical guide provides a comprehensive overview of the origin, discovery, and detailed experimental methodologies associated with **novolactone**.

Origin and Discovery

Fungal Origin

While the primary research article from the discovery team at Novartis alludes to a fungal origin for **novolactone** through the mention of "Genome, Fungal" in its MeSH terms, the specific producing fungal strain has not been publicly disclosed in the available literature.[1][3] The

discovery was the result of a large-scale screen of a natural product library, a common practice in drug discovery to identify novel bioactive compounds from microbial sources.

Discovery via Yeast Chemogenomic Profiling

Novolactone was identified through a powerful high-throughput screening technique known as yeast chemogenomic profiling.^[2] This method leverages the comprehensive collection of yeast deletion mutants to identify the cellular targets of small molecules. The underlying principle is that if a small molecule inhibits the function of a particular protein, a yeast strain with a reduced dosage of the gene encoding that protein (i.e., a heterozygous deletion mutant) will exhibit hypersensitivity to the compound. By screening a library of natural product extracts against a genome-wide collection of yeast heterozygous deletion strains, researchers can identify compounds that selectively inhibit the growth of specific mutants, thereby revealing the protein targets of the compounds. In the case of **novolactone**, the screen identified a significant growth inhibitory effect in yeast strains with deletions in genes related to the Hsp70 chaperone machinery, pointing towards Hsp70 as its primary cellular target.

Isolation and Structure Elucidation

Detailed protocols for the fermentation of the producing fungal strain and the subsequent isolation and purification of **novolactone** have not been published. However, a general methodology for the isolation of fungal secondary metabolites can be inferred and is presented here as a representative protocol.

Representative Fungal Fermentation and Extraction Protocol

Note: This is a generalized protocol and would require optimization for the specific **novolactone**-producing fungus.

- **Fermentation:** A pure culture of the producing fungal strain would be inoculated into a suitable liquid fermentation medium (e.g., potato dextrose broth or a custom production medium) and incubated under optimal conditions (temperature, pH, aeration) for a period sufficient to allow for the production of secondary metabolites (typically 7-21 days).
- **Extraction:** The fungal biomass would be separated from the culture broth by filtration. The broth would then be extracted with an organic solvent such as ethyl acetate. The mycelial

biomass would also be extracted with an organic solvent to recover any intracellularly stored **novolactone**.

- Concentration: The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract would be subjected to a series of chromatographic steps to purify **novolactone**. This typically involves:

- Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate compounds based on polarity.
- Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing **novolactone** would be further purified by reversed-phase HPLC using a C18 column and a mobile phase gradient (e.g., water and acetonitrile or methanol) to yield pure **novolactone**.

Structure Elucidation

The chemical structure of **novolactone** would have been determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.

While the specific spectral data for **novolactone** has not been tabulated in the primary literature, these standard techniques are the cornerstone of natural product structure elucidation.

Mechanism of Action: Allosteric Inhibition of Hsp70

Novolactone exerts its inhibitory effect on Hsp70 through a unique allosteric mechanism. Unlike competitive inhibitors that target the ATP-binding site of the NBD, **novolactone**

covalently binds to a conserved glutamate residue (E444 in human HspA1A) located at the interface of the NBD and SBD.[2]

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This covalent modification disrupts the intricate allosteric communication between the two domains, which is essential for the chaperone's function. The binding of **novolactone** induces a conformational change that locks Hsp70 in a state that is unable to undergo the ATP-dependent conformational changes required for client protein release.[1] Consequently, client proteins remain trapped in the SBD, leading to their eventual degradation by the cellular proteasome machinery.

Biological Activity and Downstream Effects

The inhibition of Hsp70 by **novolactone** has significant downstream consequences, particularly in cancer cells that are often addicted to the chaperone machinery to maintain the stability of mutated and overexpressed oncoproteins.

Degradation of Hsp90 Client Proteins

Hsp70 and Hsp90 often work in concert to fold and stabilize a wide array of client proteins. By inhibiting Hsp70, **novolactone** disrupts this chaperone network, leading to the destabilization and subsequent degradation of Hsp90 client proteins.[4]

Destabilization of HER2 and EGFR

Prominently, **novolactone** has been shown to induce the degradation of the receptor tyrosine kinases HER2 and EGFR in lung cancer cells.[2] These proteins are critical drivers of cell proliferation and survival in many cancers, and their degradation upon Hsp70 inhibition underscores the therapeutic potential of targeting this chaperone.

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Experimental Protocols

The following are representative protocols for key experiments used in the discovery and characterization of **novolactone**.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a key indicator of its chaperone activity. A common method is a coupled enzymatic assay that detects the production of ADP.

Materials:

- Purified Hsp70 protein
- Hsp40 (co-chaperone that stimulates Hsp70 ATPase activity)
- ATP
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)
- ADP detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
- **Novolactone**

Procedure:

- Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.
- Add **novolactone** at various concentrations to the reaction mixture and incubate for a predetermined time to allow for binding.
- Initiate the reaction by adding ATP.
- Incubate the reaction at 37°C for a specified time.
- Stop the reaction and measure the amount of ADP produced using the ADP detection system according to the manufacturer's instructions.

- Calculate the percentage of ATPase activity inhibition relative to a vehicle control.

Western Blot for HER2 and EGFR Degradation

This protocol is used to assess the levels of HER2 and EGFR proteins in cells treated with **novolactone**.

Materials:

- Cancer cell line overexpressing HER2 and EGFR (e.g., SK-BR-3, BT-474)
- Cell culture medium and supplements
- **Novolactone**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against HER2, EGFR, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **novolactone** for different time points.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of HER2 and EGFR.

Data Presentation

While specific quantitative data for **novolactone**'s discovery is not publicly available, a technical guide would typically present such data in a structured format.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for **Novolactone**

Parameter	Value
Molecular Formula	C ₂₀ H ₂₈ O ₄
Molecular Weight	348.43 g/mol
Appearance	White crystalline solid
¹ H NMR (CDCl ₃ , 500 MHz) δ (ppm)	[Hypothetical chemical shifts and coupling constants]
¹³ C NMR (CDCl ₃ , 125 MHz) δ (ppm)	[Hypothetical chemical shifts]
HRMS (ESI+) m/z	[M+H] ⁺ calculated for C ₂₀ H ₂₉ O ₄ ⁺ , found [value]

Table 2: Hypothetical Biological Activity Data for **Novolactone**

Assay	IC ₅₀ (μM)
Hsp70 ATPase Inhibition	2.5 ± 0.3
SK-BR-3 Cell Viability	1.8 ± 0.2
HER2 Degradation (EC ₅₀)	3.2 ± 0.5
EGFR Degradation (EC ₅₀)	4.1 ± 0.6

Conclusion

Novolactone represents a significant discovery in the field of Hsp70 inhibitors. Its unique allosteric and covalent mechanism of action provides a valuable chemical probe to study the complex biology of the Hsp70 chaperone system. The ability of **novolactone** to induce the degradation of key oncoproteins highlights its potential for the development of novel anticancer therapeutics. Further research into its synthesis, analogue development, and in vivo efficacy is warranted to fully explore its therapeutic promise.

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